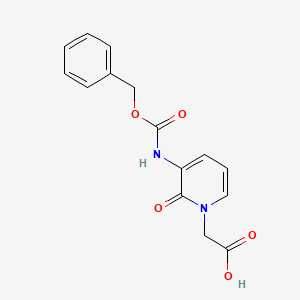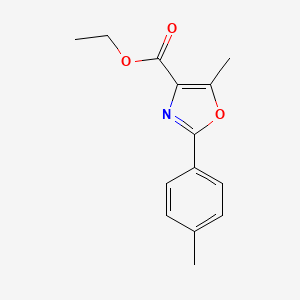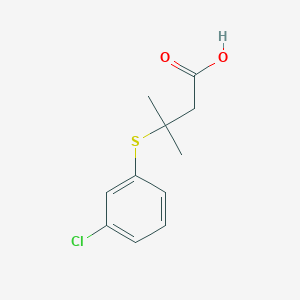![molecular formula C14H25NO5 B8306520 (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid CAS No. 777838-84-3](/img/structure/B8306520.png)
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid, also known as NC-2300, is a small molecule drug that acts as a selective and orally active cysteine cathepsin inhibitor. It has been primarily developed as a cathepsin K inhibitor, which plays a significant role in bone resorption. This compound has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis .
準備方法
The synthetic routes and reaction conditions for (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds, followed by purification and isolation of the final product. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
化学反応の分析
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cathepsin K and other cysteine proteases.
Biology: It is used to investigate the role of cathepsin K in various biological processes, such as bone resorption and inflammation.
Medicine: It has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis.
Industry: It is used in the development of new drugs and therapeutic agents targeting cathepsin K and other cysteine proteases .
作用機序
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid exerts its effects by inhibiting the activity of cathepsin K, a lysosomal cysteine protease that plays a crucial role in bone resorption. By inhibiting cathepsin K, this compound reduces bone degradation and promotes bone formation. The molecular targets and pathways involved in this mechanism include the inhibition of cathepsin K activity in osteoclasts and the suppression of inflammatory mediator synthesis related to osteoclastogenesis .
類似化合物との比較
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid is unique in its selectivity and potency as a cathepsin K inhibitor. Similar compounds include:
Odanacatib: Another cathepsin K inhibitor that has been studied for its potential in treating osteoporosis.
Balicatib: A cathepsin K inhibitor that has been investigated for its effects on bone resorption.
Compared to these compounds, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for bone-related diseases .
特性
CAS番号 |
777838-84-3 |
|---|---|
分子式 |
C14H25NO5 |
分子量 |
287.35 g/mol |
IUPAC名 |
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18)/t10-,11-,12-/m0/s1 |
InChIキー |
HXMVBQALNLCUIE-SRVKXCTJSA-N |
異性体SMILES |
CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O |
正規SMILES |
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


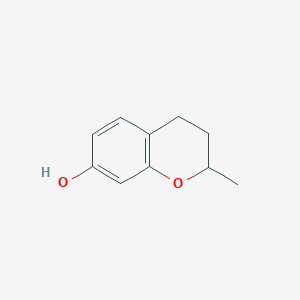
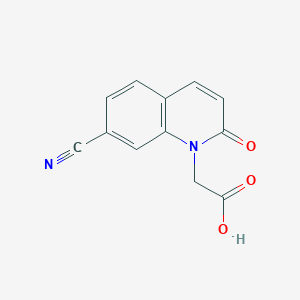
![ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B8306457.png)
![1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8306463.png)
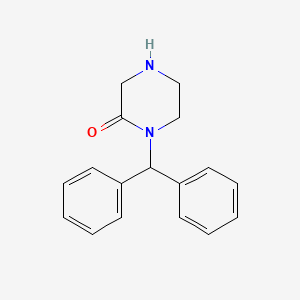
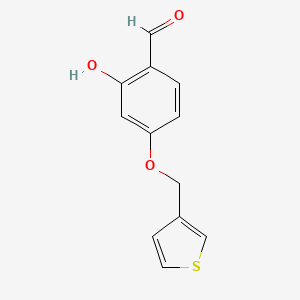
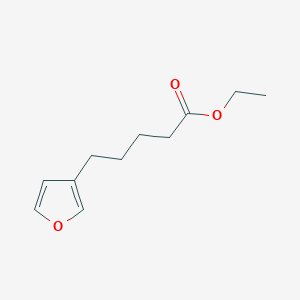
![9-(Trifluoromethyl)acenaphtho[1,2-b]quinoxaline](/img/structure/B8306488.png)
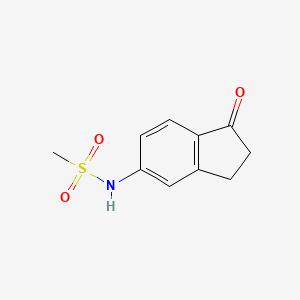
![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate](/img/structure/B8306510.png)

